N-(2-cyclobutyl-1-phenylethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-amine
Description
N-(2-cyclobutyl-1-phenylethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-amine is a complex organic compound with a unique structure that combines a pyrano[3,4-b]pyridine core with a cyclobutyl-phenylethyl side chain
Properties
IUPAC Name |
N-(2-cyclobutyl-1-phenylethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-2-8-16(9-3-1)18(12-15-6-4-7-15)22-20-14-23-13-19-17(20)10-5-11-21-19/h1-3,5,8-11,15,18,20,22H,4,6-7,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDUKRNXPURFRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(C2=CC=CC=C2)NC3COCC4=C3C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclobutyl-1-phenylethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the cyclization of a suitable precursor to form the pyrano[3,4-b]pyridine core, followed by the introduction of the cyclobutyl-phenylethyl side chain through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more environmentally friendly reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclobutyl-1-phenylethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes due to its unique structure.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-cyclobutyl-1-phenylethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby affecting various biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyclobutyl-1-phenylethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-amine: shares structural similarities with other pyrano[3,4-b]pyridine derivatives.
Cyclobutyl-phenylethyl derivatives: Compounds with similar side chains but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrano[3,4-b]pyridine core with a cyclobutyl-phenylethyl side chain, which may confer unique chemical and biological properties not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
